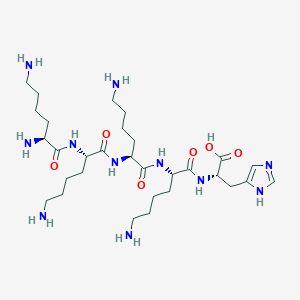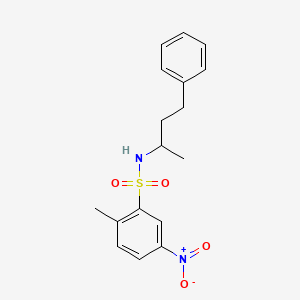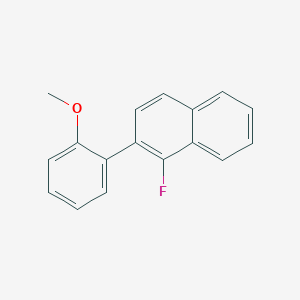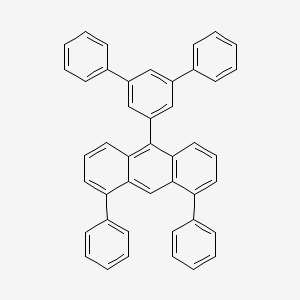
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is a peptide composed of four lysine residues and one histidine residue. This compound is of interest due to its unique structure and potential applications in various fields such as biochemistry, medicine, and materials science. The presence of multiple lysine residues makes it a basic peptide, which can interact with negatively charged molecules, while the histidine residue can participate in various biochemical reactions due to its imidazole side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide can be inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large quantities.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, affecting the peptide’s properties.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups on lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide can be used.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Acylated or alkylated lysine residues.
Aplicaciones Científicas De Investigación
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential therapeutic applications due to its ability to interact with cell membranes and other biological molecules.
Materials Science: Can be used in the development of biomaterials and nanomaterials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine involves its interaction with various molecular targets. The lysine residues can form ionic bonds with negatively charged molecules, while the histidine residue can participate in catalytic reactions due to its imidazole side chain. These interactions can affect cellular processes, enzyme activities, and molecular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysyl-L-lysine: A simpler peptide with two lysine residues.
L-Lysyl-L-histidine: A peptide with one lysine and one histidine residue.
L-Histidyl-L-lysine: A peptide with one histidine and one lysine residue.
Uniqueness
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is unique due to its combination of multiple lysine residues and a single histidine residue. This structure provides a balance of basicity and catalytic potential, making it suitable for a wide range of applications in biochemistry, medicine, and materials science.
Propiedades
Número CAS |
923018-34-2 |
|---|---|
Fórmula molecular |
C30H57N11O6 |
Peso molecular |
667.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H57N11O6/c31-13-5-1-9-21(35)26(42)38-22(10-2-6-14-32)27(43)39-23(11-3-7-15-33)28(44)40-24(12-4-8-16-34)29(45)41-25(30(46)47)17-20-18-36-19-37-20/h18-19,21-25H,1-17,31-35H2,(H,36,37)(H,38,42)(H,39,43)(H,40,44)(H,41,45)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
PAPKUGBYQBALKN-KEOOTSPTSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)


![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)


![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)




